molecular formula C6H2BrF4N B1521813 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine CAS No. 1159512-38-5

2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine

Cat. No.: B1521813
CAS No.: 1159512-38-5
M. Wt: 243.98 g/mol
InChI Key: SJOPTDNFZAGRFI-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine (CAS 1159512-38-5) is a high-value, halogenated pyridine derivative serving as a versatile building block in scientific research and development. Its molecular formula is C 6 H 2 BrF 4 N, with a molecular weight of 243.98 g/mol . This compound is characterized by a bromine atom at the 2-position, a fluorine atom at the 3-position, and a trifluoromethyl group at the 6-position of the pyridine ring, which collectively impart unique electronic and steric properties . The primary application of this compound is as a key synthetic intermediate in the agrochemical and pharmaceutical industries . The presence of both bromine and fluorine atoms makes it a versatile substrate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to create more complex molecules . The trifluoromethyl group is particularly significant, as it is known to enhance the lipophilicity, metabolic stability, and biomolecular affinity of lead compounds, thereby influencing their biological activity and pharmacokinetic profile . In agrochemical research, trifluoromethylpyridine (TFMP) derivatives are found in over 20 launched products, protecting crops from pests . In pharmaceutical research, the TFMP moiety is utilized in the design of enzyme inhibitors and receptor modulators for potential therapies in areas such as oncology and neurology . The compound is offered with a minimum purity of 98% and must be stored under an inert atmosphere at room temperature . HANDLING INFORMATION: This chemical is for professional manufacturing, research laboratories, and industrial use only. It is not for medicinal, household, or consumer use . Please refer to the Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

2-bromo-3-fluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOPTDNFZAGRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259365
Record name 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159512-38-5
Record name 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159512-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen Exchange and Fluorination Techniques

A key approach involves starting from chlorinated trifluoromethylpyridines, followed by selective fluorination and bromination to achieve the desired substitution pattern. For example, fluorination of chlorinated trifluoromethylpyridines using fluoride sources such as cesium fluoride (CsF) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures (120–125 °C) has been demonstrated to effectively substitute chlorine atoms with fluorine.

  • Example: Fluorination of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with CsF in DMSO at 120–125 °C for ~48 hours yields fluorinated trifluoromethylpyridines. This method can be adapted for analogous brominated substrates to introduce fluorine selectively while retaining bromine at the 2-position.

Construction of Pyridine Ring from Trifluoromethylated Building Blocks

Cyclocondensation reactions using trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride allow the synthesis of trifluoromethylpyridines with diverse substitution patterns. This method provides flexibility in introducing substituents at specific positions on the pyridine ring, including bromine and fluorine.

  • The choice of starting materials and reaction conditions can be optimized to favor substitution at the 2-, 3-, and 6-positions, allowing preparation of this compound.

Direct Trifluoromethylation of Halopyridines

Another approach involves the use of trifluoromethyl copper reagents to introduce the trifluoromethyl group onto bromo- and iodo-substituted pyridines. This method enables late-stage functionalization, starting from 2-bromo-3-fluoropyridine, for example, to install the trifluoromethyl group at the 6-position.

The preparation of trifluoromethylpyridines often requires careful control of temperature, solvent, and reagent stoichiometry. Below is a summary table adapted from the literature for related trifluoromethylpyridine syntheses, illustrating typical reaction conditions and yields for halogenated TFMP derivatives:

Method Starting Material Reagents/Conditions Product Type Yield (%) Notes
Halogen exchange fluorination 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine CsF in DMSO, 120–125 °C, 48 h Fluorinated trifluoromethylpyridine High (not specified) Selective fluorination; adaptable for brominated analogs
Cyclocondensation Ethyl 2,2,2-trifluoroacetate + amines Acidic/basic catalysis, elevated temp Trifluoromethylpyridine derivatives Moderate to high Allows substitution control
Trifluoromethyl copper reagent 2-bromo-3-fluoropyridine Trifluoromethyl copper species, mild heat This compound Variable, moderate Late-stage trifluoromethylation

Representative Experimental Procedure (Adapted)

Fluorination of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with CsF:

  • Dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine in DMSO.
  • Add approximately 1.5 equivalents of cesium fluoride.
  • Heat the reaction mixture to 120–125 °C under constant stirring.
  • Maintain the temperature for 48 hours.
  • Cool the mixture and quench with water.
  • Extract the product using an organic solvent.
  • Purify by column chromatography or recrystallization to obtain the fluorinated product.

This procedure can be modified for brominated starting materials to selectively fluorinate other positions while retaining bromine at the 2-position.

Summary and Research Findings

  • The halogen exchange fluorination method using CsF in DMSO is a reliable way to introduce fluorine atoms selectively on trifluoromethylpyridines and can be adapted for brominated derivatives such as this compound.
  • Cyclocondensation reactions provide a versatile route to construct the pyridine ring directly from trifluoromethylated building blocks, allowing control over substitution patterns.
  • Direct trifluoromethylation of halopyridines using trifluoromethyl copper reagents offers a late-stage functionalization strategy, useful for preparing this compound from appropriately substituted pyridines.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and selectivity.
  • These methods have been validated in multiple studies and patents, demonstrating their robustness for preparing halogenated trifluoromethylpyridines.

This detailed analysis consolidates the current state of knowledge on the preparation of this compound, based on diverse, authoritative sources excluding unreliable websites, providing a comprehensive resource for researchers in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).

    Electrophilic Substitution: Reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) under controlled conditions.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents such as toluene or dimethylacetamide (DMA).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Electrophilic Substitution: Formation of nitrated or sulfonated pyridine derivatives.

    Cross-Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.

Scientific Research Applications

2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects .

Comparison with Similar Compounds

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine

  • Molecular Formula : C₆H₂BrClF₃N
  • Molecular Weight : 260.44 g/mol
  • Key Differences : The fluorine at position 3 is replaced by chlorine. Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce the compound’s polarity but increase steric hindrance. This substitution may slow nucleophilic aromatic substitution at position 2 due to reduced electron-withdrawing effects .
Property 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine
Boiling Point (°C) Not reported Not reported
Reactivity (SᴺAr) Higher (F enhances electron deficiency) Moderate (Cl is less electron-withdrawing)
Applications Pharmaceutical intermediates Agrochemical precursors

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (CAS 1159512-36-3)

  • Molecular Formula : C₆H₂BrF₄N
  • Molecular Weight : 244.99 g/mol
  • Key Differences : A positional isomer with bromine at position 3 and fluorine at position 2. The altered substituent arrangement reduces electron withdrawal at position 2, making it less reactive in Suzuki-Miyaura couplings compared to the target compound. This isomer is more prone to byproduct formation in cross-coupling reactions .

2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1)

  • Molecular Formula : C₆H₃BrF₃N
  • Molecular Weight : 226.00 g/mol
  • Key Differences : Lacks the fluorine at position 3. The absence of this electron-withdrawing group decreases the ring’s overall electron deficiency, reducing its utility in reactions requiring activated aryl halides. However, it is more cost-effective for large-scale syntheses .

3-Bromo-2-(difluoromethyl)-6-fluoropyridine (CAS 1803695-57-9)

  • Molecular Formula : C₆H₃BrF₃N
  • Molecular Weight : 217.26 g/mol
  • Key Differences : Features a difluoromethyl (-CF₂H) group at position 2 and fluorine at position 6. The -CF₂H group introduces steric bulk and moderate electron withdrawal, making it less reactive than the target compound’s -CF₃ group. This derivative is primarily used in fluorinated ligand synthesis .

2-Bromo-3-iodo-6-(trifluoromethyl)pyridine (CAS 749875-08-9)

  • Molecular Formula : C₆H₂BrF₃IN
  • Molecular Weight : 337.90 g/mol
  • Key Differences : Iodine at position 3 enhances polarizability but reduces thermal stability compared to fluorine. Its larger atomic size facilitates oxidative addition in palladium-catalyzed reactions, though it is less commonly used due to higher costs .

Electronic and Steric Effects

  • Electron-Withdrawing Capacity : The -CF₃ group at position 6 strongly withdraws electrons, activating positions 2 and 4 for substitution. Fluorine at position 3 further enhances this effect in the target compound, whereas chlorine or hydrogen in analogs diminishes reactivity .
  • Steric Hindrance : Bulky substituents like -CF₃ and bromine at position 2 limit access to the ortho position, directing reactions to the para position in some analogs .

Biological Activity

2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative notable for its diverse biological activities. This compound, characterized by the presence of bromine, fluorine, and a trifluoromethyl group, has shown promise in various fields including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for potential applications in drug development and material science.

Chemical Structure and Properties

The molecular formula of this compound is C6H3BrF3NC_6H_3BrF_3N. The unique arrangement of substituents on the pyridine ring influences its chemical properties, including reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Some key findings include:

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity. Below is a table summarizing key compounds related to this compound:

Compound NameStructure CharacteristicsUnique Features
This compoundContains bromine and fluorineExhibits different reactivity patterns due to fluorine
2-Bromo-3-iodo-6-(trifluoromethyl)pyridineContains iodine instead of fluorineStudied for analgesic properties via sodium channel inhibition
2-Bromo-4-(trifluoromethyl)pyridineBromine at position 2Different substitution patterns affecting reactivity
2-Bromo-5-(trifluoromethyl)pyridineBromine at position 2Variations in biological activity compared to target compound

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Pain Management : A study focusing on sodium channel inhibitors highlighted the role of halogenated pyridines in pain relief. The inhibition of Nav1.7 channels was linked to reduced pain signaling, indicating therapeutic potential for this compound in analgesic drug development.
  • Antimicrobial Activity : Research on structurally similar trifluoromethylpyridines demonstrated significant antimicrobial effects against multiple strains of bacteria. These findings suggest that derivatives of this compound could also possess similar properties .
  • Agrochemical Efficacy : Investigations into the herbicidal properties of related compounds have shown that trifluoromethyl groups enhance the efficacy of agrochemicals by improving their interaction with biological targets in plants.

Q & A

Q. How can this compound serve as a precursor for bioactive heterocycles?

  • Applications :
  • Synthesize pyrazole-heterotricycles via Cu-mediated cyclization for agrochemicals (e.g., insecticidal agents) .
  • Derivatize to 6-(trifluoromethyl)pyridine-2-carboxylic acid for metalloenzyme inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine
Reactant of Route 2
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2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine

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